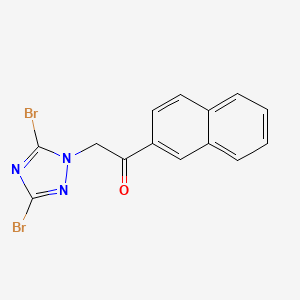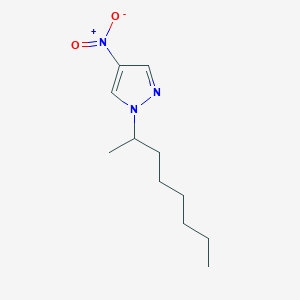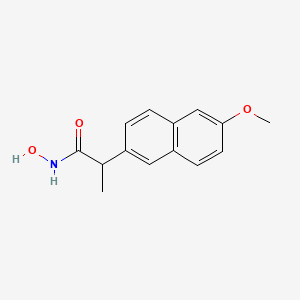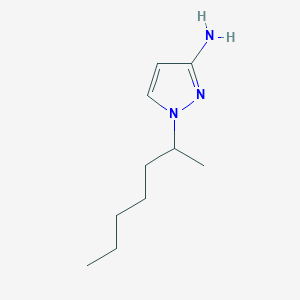
2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one (DBNTE) is a brominated triazole derivative that has been studied in recent years for its potential applications in scientific research. DBNTE has been found to possess a wide range of biochemical and physiological effects, making it a promising tool for laboratory experiments. In
Aplicaciones Científicas De Investigación
Triazole Derivatives and Biological Activities
The triazole class, including compounds like 2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one, has been extensively studied for their diverse biological activities. Triazoles are recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Their structural variability allows for the exploration of novel therapeutic agents, with a focus on green chemistry and sustainability in synthesis. The triazoles' ability to interact with various biological targets underscores their potential in addressing emerging diseases and resistant bacterial strains (Ferreira et al., 2013).
Advanced Materials and Polymers
In the realm of materials science, naphthalene derivatives, as seen in the chemical structure of interest, are valuable for their incorporation into advanced materials. Specifically, naphthalene and triazole compounds have been employed in the development of proton-conducting membranes for fuel cells, offering improvements in thermal stability, electrochemical stability, and ionic conductivity under anhydrous conditions at elevated temperatures. This highlights the role of such compounds in enhancing the performance and efficiency of energy conversion technologies (Prozorova & Pozdnyakov, 2023).
Environmental and Analytical Applications
Given the concern over environmental pollutants, triazole and naphthalene derivatives are also investigated for their environmental impact and analytical detection. Studies focusing on the degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene highlight the importance of microbial processes in the bioremediation of contaminated sites. The microbial degradation pathways for compounds structurally related to 2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one offer insights into potential environmental applications and the ecological recovery of PAH-contaminated areas (Peng et al., 2008).
Corrosion Inhibition
The use of triazole derivatives as corrosion inhibitors for metals and alloys in various aggressive media is another significant application. The synthesis and application of 1,2,4-triazole compounds, including those with dibromo and naphthalene substituents, have demonstrated efficacy in protecting metal surfaces against corrosion. This application is vital for extending the life and maintaining the integrity of industrial and infrastructure materials (Hrimla et al., 2021).
Propiedades
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-naphthalen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N3O/c15-13-17-14(16)19(18-13)8-12(20)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSCSCJXOFNEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C(=NC(=N3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344448.png)


![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)
![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)

![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6344497.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344507.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344508.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344514.png)

![3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344531.png)
